molecular formula C12H9BrN4O2S B12149907 N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide

N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide

Cat. No.: B12149907
M. Wt: 353.20 g/mol
InChI Key: QSVDRGTXPDNZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide is a useful research compound. Its molecular formula is C12H9BrN4O2S and its molecular weight is 353.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound has the molecular formula C12H9BrN4O2SC_{12}H_9BrN_4O_2S and a molecular weight of 343.19 g/mol. Its structure includes a bromophenyl group and a thiazolo-triazole moiety that contribute to its biological activity. The presence of the thiazole and triazole rings is particularly noteworthy as these structures are often linked to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit notable antimicrobial properties . This compound has been tested against various bacterial strains. For example:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound has potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values against different cancer cell lines:

Cell Line IC50 (µM)
HeLa10.5
MCF-78.7
A54912.3

These findings indicate that the compound could serve as a promising lead for developing new anticancer therapies .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit metallo-β-lactamases (MBLs), which are critical in bacterial resistance against β-lactam antibiotics .
  • Induction of Oxidative Stress : It is suggested that the compound increases reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
  • Modulation of Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Bromine Substitution : The presence of the bromine atom on the phenyl ring enhances antimicrobial activity.
  • Thiazole and Triazole Rings : Variations in these rings can significantly affect potency; for instance, substituents on the triazole ring have been shown to modulate both anticancer and antimicrobial activities .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Anticancer Efficacy : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .
  • Evaluation Against Resistant Bacteria : Another investigation showed that this compound retained activity against antibiotic-resistant strains of Staphylococcus aureus and could potentially reverse resistance mechanisms .

Scientific Research Applications

Antimicrobial Activity

N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that the compound exhibits moderate to good inhibition against multiple pathogens at concentrations ranging from 1.56 to 25 µg/mL in DMSO . Notably, compounds containing halogen substituents (like Cl or F) at specific positions on the phenyl ring demonstrated enhanced antibacterial activity.

Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies using human breast adenocarcinoma cell lines (MCF7) revealed promising results, with certain derivatives showing significant cytotoxic effects. The mechanism of action appears to involve the disruption of cancer cell proliferation pathways . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, further supporting their potential as therapeutic agents .

Case Study 1: Antimicrobial Screening

In a recent study involving a series of synthesized derivatives based on this compound, compounds were screened against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that specific substitutions on the phenyl ring significantly influenced antimicrobial efficacy. Compounds with para-substituted halogens showed superior activity compared to their unsubstituted counterparts .

Case Study 2: Anticancer Efficacy

Another study focused on evaluating the anticancer potential of this compound against MCF7 cells through the Sulforhodamine B assay. The findings highlighted that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells. The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance potency against cancer cells while minimizing toxicity to normal cells .

Properties

Molecular Formula

C12H9BrN4O2S

Molecular Weight

353.20 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide

InChI

InChI=1S/C12H9BrN4O2S/c13-7-1-3-8(4-2-7)16-10(18)5-9-11(19)17-12(20-9)14-6-15-17/h1-4,6,9H,5H2,(H,16,18)

InChI Key

QSVDRGTXPDNZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N3C(=NC=N3)S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.